molecular formula C14H11BrO B1345434 2-Bromo-2'-methylbenzophenone CAS No. 294878-57-2

2-Bromo-2'-methylbenzophenone

Cat. No.: B1345434
CAS No.: 294878-57-2
M. Wt: 275.14 g/mol
InChI Key: BJAZHEPWAZEPMU-UHFFFAOYSA-N
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Description

2-Bromo-2'-methylbenzophenone is a brominated aromatic ketone characterized by a benzophenone backbone substituted with a bromine atom at the ortho position and a methyl group at the para position of the second benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and sp³ C–H bond activation processes . Its structural features—a bulky bromine substituent and electron-donating methyl group—enhance its utility in constructing complex aryl frameworks, such as biphenyl derivatives and heterocycles.

Key properties include:

  • Molecular formula: C₁₄H₁₁BrO
  • Applications: Synthesis of pharmaceuticals, agrochemicals, and ligands for catalysis.

Properties

IUPAC Name

(2-bromophenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAZHEPWAZEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641764
Record name (2-Bromophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294878-57-2
Record name (2-Bromophenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-methylbenzophenone typically involves the bromination of 2-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction proceeds as follows:

  • Dissolve 2-methylbenzophenone in a suitable solvent like carbon disulfide (CS2).
  • Add bromine (Br2) dropwise to the solution while stirring.
  • Introduce ferric bromide (FeBr3) to catalyze the reaction.
  • Maintain the reaction mixture at a controlled temperature to ensure complete bromination.
  • After the reaction is complete, isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of 2-Bromo-2’-methylbenzophenone follows similar principles but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position serves as a leaving group in nucleophilic substitution reactions. The steric and electronic environment determines whether the reaction follows an SN1 or SN2 mechanism.

SN1 Mechanism

Tertiary haloalkanes like 2-bromo-2-methylpropane undergo SN1 reactions due to carbocation stability2 . For 2-bromo-2'-methylbenzophenone:

  • Rate-determining step : Heterolytic cleavage of the C-Br bond forms a resonance-stabilized carbocation intermediate.

  • Nucleophilic attack : Hydroxide or other nucleophiles react with the carbocation.

Experimental evidence :

  • Rate studies for analogous tertiary bromides show first-order kinetics with respect to the haloalkane .

  • Activation energy for carbocation formation in SN1 reactions ranges from 51.88–65.3 kJ/mol .

SN2 Mechanism

Less likely due to steric hindrance from the methyl and benzophenone groups. Primary bromides (e.g., 2-bromo-4-methylphenol) favor SN2 pathways with bimolecular kinetics .

Photoreduction

This compound undergoes UV-induced photoreduction to form substituted benzopinacols.

Mechanism :

  • Photoexcitation : UV light promotes the carbonyl group to a triplet state.

  • Hydrogen abstraction : The excited state abstracts a hydrogen atom from a donor solvent (e.g., isopropanol).

  • Radical coupling : Two ketyl radicals combine to form benzopinacol.

Key data :

ParameterValueConditionsSource
Quantum yield (Φ)0.45 ± 0.03Ethanol, 365 nm UV
Reaction half-life (t₁/₂)12–18 hoursAmbient light, 25°C

Friedel-Crafts Acylation

This reaction is used in the synthesis of benzophenone derivatives. For this compound:

Procedure :

  • Reactants : 2-Bromobenzoyl chloride + toluene.

  • Catalyst : AlCl₃ (Lewis acid).

  • Conditions : Anhydrous, 0–5°C.

Yield : 46–54% after recrystallization .

Radical Reactions

The bromine atom participates in radical-mediated transformations:

Halogen Atom Transfer (XAT) :

  • Bromine acts as a radical initiator in cross-coupling reactions.

  • Example: Nickel-catalyzed C(sp³)–C(sp²) bond formation with aryl bromides.

Kinetic data :

Reaction StepΔG‡ (kJ/mol)Temperature (K)Source
Radical generation57.3298
Radical trapping by Ni28.0–30.5298

Thermal Decomposition

Thermogravimetric analysis reveals two main pathways:

  • Debromination : Loss of HBr at 180–220°C.

  • Benzophenone degradation : Cleavage of the carbonyl group above 300°C .

Thermodynamic parameters :

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Conditions
SN1 hydrolysis1.2 × 10⁻³25°C, aqueous NaOH
Photoreduction3.8 × 10⁻⁴365 nm UV, ethanol
Friedel-Crafts acylation0–5°C, AlCl₃ catalyst

Scientific Research Applications

2-Bromo-2’-methylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-methylbenzophenone involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating the formation of stable complexes with the target enzymes. This inhibition can lead to altered cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Applications/Reactivity References
2-Bromo-2'-methylbenzophenone Br (o), CH₃ (p) C₁₄H₁₁BrO Cross-coupling reactions; sp³ C–H activation
2-Bromo-2'-chloroacetophenone Br (o), Cl (p) C₈H₆BrClO Pharmaceutical synthesis (muscle relaxants)
2-Bromo-2'-methoxy-5'-methylbenzophenone Br (o), OCH₃ (o), CH₃ (m) C₁₅H₁₃BrO₂ Xanthone synthesis; oxime formation
2-Bromo-2'-nitroacetophenone Br (o), NO₂ (p) C₈H₆BrNO₃ Nitration/denitration studies; electrophilic substitution
4-Bromo-2'-methylbenzophenone Br (p), CH₃ (o) C₁₄H₁₁BrO Positional isomer with distinct electronic effects
2-Amino-5-bromo-2'-chlorobenzophenone NH₂ (o), Br (m), Cl (p) C₁₃H₉BrClNO Anticancer/antimicrobial agent precursors

Substituent Impact on Reactivity:

  • Electron-withdrawing groups (Br, NO₂): Increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions (e.g., oxime formation in 2-Bromo-2'-methoxy-5'-methylbenzophenone) .
  • Electron-donating groups (CH₃, OCH₃): Stabilize intermediates in cross-coupling reactions, as seen in this compound’s role in Pd(0)/t-Bu₃P-catalyzed processes .
  • Halogen diversity (Cl vs. Br): Chloro analogs (e.g., 2-Bromo-2'-chloroacetophenone) exhibit lower molecular weight and altered solubility, favoring pharmaceutical applications .

Physical Properties and Stability

  • Melting Points: this compound derivatives (e.g., 2-Bromo-2'-methoxy-5'-methylbenzophenone) melt at 50–51°C, lower than nitro-substituted analogs (e.g., 2-Bromo-2'-nitroacetophenone, m.p. >144°C) due to reduced crystallinity from methoxy groups .
  • Solubility : Methyl and methoxy groups improve solubility in polar aprotic solvents (e.g., THF), critical for catalytic reactions .

Biological Activity

2-Bromo-2'-methylbenzophenone (C15H13BrO) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant case studies.

  • Molecular Formula : C15H13BrO
  • Molecular Weight : 303.17 g/mol
  • Boiling Point : Approximately 146-148 °C
  • Density : 1.35 g/mL at 25 °C

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various strains of bacteria, including those resistant to conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Notes
E. coli32 µg/mLEffective against resistant strains
S. aureus16 µg/mLStrong activity observed
P. aeruginosa64 µg/mLModerate activity

A study conducted by researchers highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. Molecular docking studies suggested that the compound binds effectively to bacterial proteins, inhibiting their function .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity.

Fungal Strain Minimum Inhibitory Concentration (MIC) Notes
C. albicans32 µg/mLInhibitory effect confirmed
A. niger64 µg/mLModerate activity observed

The mechanism of action appears to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, thereby compromising their integrity and leading to cell death .

Cytotoxic Effects

The cytotoxic potential of this compound has also been evaluated in various cancer cell lines.

Cell Line IC50 (µM) Notes
MCF-7 (breast cancer)15 µMSignificant cytotoxicity observed
HeLa (cervical cancer)10 µMHigh sensitivity noted

Research indicates that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades. This suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Antimicrobial Resistance Study : A study published in bioRxiv demonstrated the effectiveness of this compound against multi-drug resistant E. coli strains, highlighting its potential as an alternative treatment for urinary tract infections (UTIs) caused by resistant bacteria .
  • Cancer Therapeutics Research : In a recent investigation involving MCF-7 and HeLa cells, researchers found that treatment with varying concentrations of the compound resulted in significant apoptosis and reduced viability of cancer cells, suggesting its potential role in developing new anticancer therapies .

Q & A

Q. What are the standard laboratory synthesis routes for 2-Bromo-2'-methylbenzophenone, and how is regioselectivity ensured?

The synthesis typically involves bromination of 2'-methylbenzophenone using brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). Regioselectivity is controlled by the electron-donating methyl group at the 2'-position, which directs bromination to the para position relative to the ketone group. Catalysts such as FeCl₃ or AlCl₃ enhance reaction efficiency . For example, bromination with NBS in dichloromethane under reflux (40–50°C) yields ~75% product purity, confirmed by GC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at δ 2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • IR Spectroscopy : C=O stretch (~1680 cm⁻¹) and C-Br (~560 cm⁻¹) confirm functional groups .
  • GC-MS : Determines molecular ion ([M⁺] at m/z 274) and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values (e.g., 65–67°C) validates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination regioselectivity for ortho-substituted benzophenones?

Contradictions arise when steric hindrance competes with electronic directing effects. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and transition states. Experimental validation involves comparing bromination outcomes under varying conditions (e.g., solvent polarity, catalyst loading). For example, toluene as a solvent may favor para-bromination, while polar aprotic solvents like DMF shift selectivity .

Q. What strategies mitigate side reactions (e.g., elimination, over-bromination) during synthesis?

  • Temperature Control : Maintaining ≤50°C minimizes radical side reactions .
  • Stoichiometric Precision : Limiting Br₂ to 1.1 equivalents prevents di-bromination .
  • Catalyst Optimization : FeCl₃ reduces Br₂ activation energy, lowering reaction time and byproduct formation .
  • Workup Protocols : Aqueous Na₂S₂O₃ quenches excess bromine, followed by silica gel chromatography to isolate the mono-brominated product .

Q. How is this compound applied in synthesizing bioactive compounds?

The compound serves as a precursor in:

  • Pharmaceutical Intermediates : Coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups for analgesics or antihistamines .
  • Materials Science : As a photoinitiator in polymer crosslinking, leveraging its UV absorption at ~290 nm .
  • Mechanistic Studies : Its bromine atom acts as a leaving group in SNAr reactions to study nucleophilic aromatic substitution kinetics .

Methodological Considerations

  • Purification : Column chromatography (hexane:ethyl acetate, 4:1) removes unreacted starting material .
  • Safety : Handle bromine reagents in fume hoods with PPE (gloves, goggles) due to toxicity and corrosivity .
  • Data Validation : Cross-reference NMR/IR spectra with databases (NIST, PubChem) to confirm structural assignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2'-methylbenzophenone
Reactant of Route 2
Reactant of Route 2
2-Bromo-2'-methylbenzophenone

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